molecular formula C20H22N2O B8488886 N-[(3R)-1-Azabicyclo[2.2.2]octan-3-yl][1,1'-biphenyl]-3-carboxamide CAS No. 355384-80-4

N-[(3R)-1-Azabicyclo[2.2.2]octan-3-yl][1,1'-biphenyl]-3-carboxamide

Cat. No.: B8488886
CAS No.: 355384-80-4
M. Wt: 306.4 g/mol
InChI Key: MQDUBMOSAYRTMJ-IBGZPJMESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3R)-1-Azabicyclo[2.2.2]octan-3-yl][1,1'-biphenyl]-3-carboxamide is a useful research compound. Its molecular formula is C20H22N2O and its molecular weight is 306.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

355384-80-4

Molecular Formula

C20H22N2O

Molecular Weight

306.4 g/mol

IUPAC Name

N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-3-phenylbenzamide

InChI

InChI=1S/C20H22N2O/c23-20(21-19-14-22-11-9-16(19)10-12-22)18-8-4-7-17(13-18)15-5-2-1-3-6-15/h1-8,13,16,19H,9-12,14H2,(H,21,23)/t19-/m0/s1

InChI Key

MQDUBMOSAYRTMJ-IBGZPJMESA-N

Isomeric SMILES

C1CN2CCC1[C@H](C2)NC(=O)C3=CC=CC(=C3)C4=CC=CC=C4

Canonical SMILES

C1CN2CCC1C(C2)NC(=O)C3=CC=CC(=C3)C4=CC=CC=C4

Origin of Product

United States

Synthesis routes and methods

Procedure details

Using general procedure I, 1-aza-bicyclo[2.2.2]oct-3-ylamine (200 mg, 1.00 mmol) and biphenyl-3-carboxylic acid gave the title compound as a white solid (211 mg, 68%). 1H NMR (400 MHz, CD3OD) δ 7.86 (s, 1H), 7.59 (d, J=7.6 Hz, 1H), 7.53 (d, J=8.0 Hz, 1H), 7.40 (d, J=7.6 Hz, 2H), 7.28 (t, J=7.6 Hz, 1H), 7.19 (t, J=7.6 Hz, 2H), 7.11 (t, J=7.6 Hz, 1H), 4.21 (br s, 1H), 3.56 (t, J=11.6 Hz, 1H), 3.11-3.22 (m, 1H), 3.05-3.10 (m, 4H), 2.10 (q, J=3.2 Hz, 1H), 1.95 (br s, 1H), 1.79-1.83 (m, 2H), 1.59-1.20 (m, 1H) ppm. 13C NMR (400 MHz, CD3OD) δ 169.6, 141.6, 140.2, 134.5, 130.3, 129.0, 127.7, 126.9, 126.3, 125.9, 51.9, 46.4, 46.0, 45.6, 24.6, 21.6, 17.3 ppm. Purity: 99.8% HPLCMS (210 nm); retention time 1.60 min; (M+1) 307.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
title compound
Yield
68%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.